Superior Yield in Stereoselective Semihydrogenation to (Z)-6-Heneicosen-11-one
6-Heneicosyn-11-one undergoes semihydrogenation over Lindlar catalyst to yield (Z)-6-heneicosen-11-one in 97% yield [1]. This compares favorably to alternative synthetic routes that bypass this intermediate, such as the four-step Wittig-based approach yielding only 51% overall [2].
| Evidence Dimension | Synthetic yield to target pheromone |
|---|---|
| Target Compound Data | 97% yield for semihydrogenation step |
| Comparator Or Baseline | Alternative four-step synthesis: 51% overall yield |
| Quantified Difference | 46 percentage point higher yield for the key step vs. alternative route overall yield |
| Conditions | H₂, Pd/BaSO₄, MeOH-pyridine (semihydrogenation); Wittig reaction (alternative route) |
Why This Matters
Higher yield directly translates to lower cost per gram of final pheromone and reduced waste in large-scale production.
- [1] Kocienski, P. J.; Cernigliaro, G. J. Pheromone synthesis. II. A synthesis of (Z)-6-heneicosen-11-one. The sex pheromone of the Douglas fir tussock moth. J. Org. Chem. 1976, 41 (17), 2927-2928. View Source
- [2] Fetizon, M.; Lazare, C. A rapid and convenient synthesis of the sex pheromone of the Douglas fir lepidoptera Orgyia pseudotsugata. J. Chem. Soc., Perkin Trans. 1 1978, 842-844. View Source
